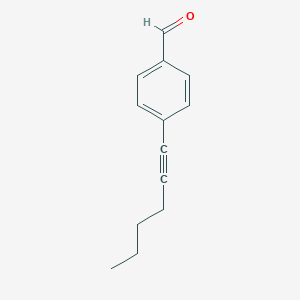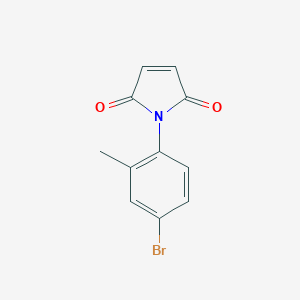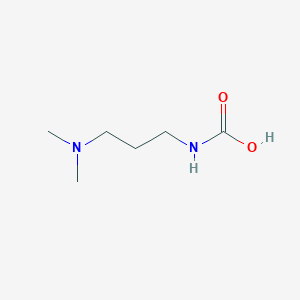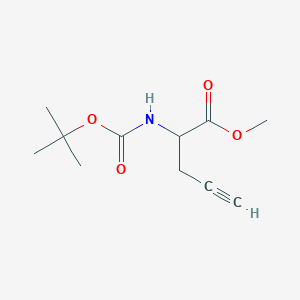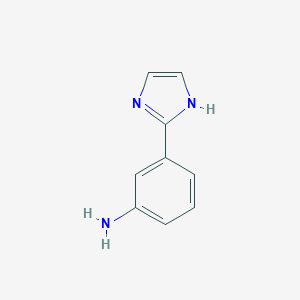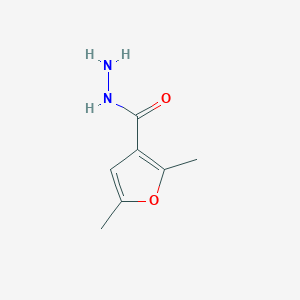
4-Bromo-3'-fluoro-4'-methoxybenzophenone
Vue d'ensemble
Description
4-Bromo-3'-fluoro-4'-methoxybenzophenone is a compound with potential applications in various fields due to its unique structural features. The presence of bromo, fluoro, and methoxy groups in the benzophenone backbone may influence its reactivity, chemical behavior, and physical properties.
Synthesis Analysis
The synthesis of related benzophenone derivatives involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. These methods yield compounds with high purity and specific functional group incorporations, demonstrating the versatility of synthetic approaches for such chemicals (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Bromo-3'-fluoro-4'-methoxybenzophenone has been analyzed using various spectroscopic methods, including IR, EIMS, FABMS, and NMR. These studies reveal the detailed arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and interaction with other molecules (Jielu Zhao et al., 2004).
Chemical Reactions and Properties
The presence of bromo, fluoro, and methoxy groups significantly influences the reactivity of benzophenone derivatives. These substituents can participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions. The specific arrangement of these groups also impacts the compound's ability to act as a ligand in metal complex formations (H. Tanak, 2019).
Physical Properties Analysis
The physical properties of benzophenone derivatives, such as melting points, solubility, and crystalline structure, are influenced by the nature and position of substituents on the aromatic rings. These properties are essential for determining the compound's suitability for various applications, including material science and pharmaceuticals (M. Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical behavior of 4-Bromo-3'-fluoro-4'-methoxybenzophenone, including its acidity, basicity, and reactivity towards other chemical reagents, is a key area of study. These properties are crucial for understanding how the compound interacts in chemical reactions and its potential applications in synthesis and industry (R. Katoch-Rouse & A. Horti, 2003).
Applications De Recherche Scientifique
Synthesis and Material Applications
A Practical Synthesis of 2-Fluoro-4-bromobiphenyl : This study presents a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound related to the chemical structure of interest, highlighting its utility in manufacturing non-steroidal anti-inflammatory materials. The research outlines an efficient synthesis process that could potentially be applied to related compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Qiu et al., 2009).
Environmental and Safety Considerations : Another study reviews the occurrence of novel brominated flame retardants, including derivatives of brominated compounds, in various environments. This research is critical for understanding the environmental impact and safety concerns associated with the use of brominated compounds in manufacturing and their potential risks (Zuiderveen et al., 2020).
Analytical Methods for Antioxidant Activity : A comprehensive review on analytical methods used in determining antioxidant activity discusses the importance of phenolic compounds in various fields. This review could provide insights into methods for assessing the antioxidant properties of compounds like 4-Bromo-3'-fluoro-4'-methoxybenzophenone, potentially relevant in food science and pharmacology (Munteanu & Apetrei, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUMLKAJACJMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373672 | |
| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161581-93-7 | |
| Record name | 4-Bromo-3'-fluoro-4'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

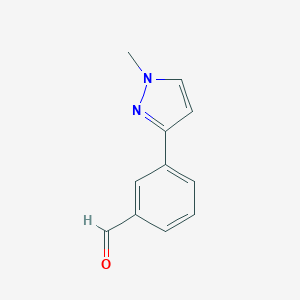
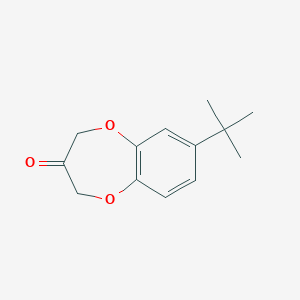

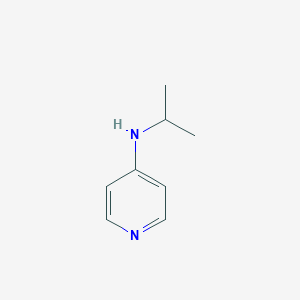
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)

